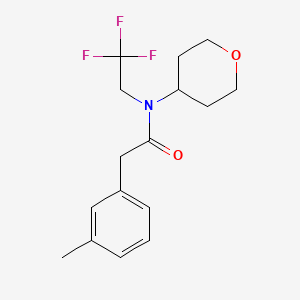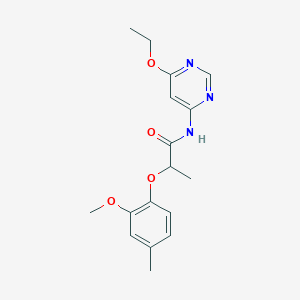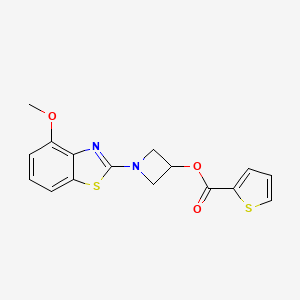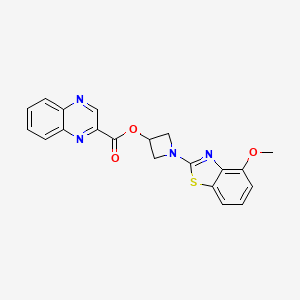
2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide (hereafter referred to as 2-MPA) is a synthetic compound that is used in a variety of scientific research applications. It is a small molecule with a molecular weight of 256.2 g/mol and a boiling point of 94-96°C. It is a colorless to pale yellow liquid and is insoluble in water. 2-MPA is a versatile compound that has been used in a variety of applications, from drug discovery to biochemical and physiological studies.
科学研究应用
2-MPA has a variety of scientific research applications, ranging from drug discovery to biochemical and physiological studies. It has been used in the synthesis of various compounds, including anti-cancer drugs, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of various compounds used in the treatment of diabetes, hypertension, and other diseases. Additionally, 2-MPA has been used in the development of various analytical methods, such as high performance liquid chromatography (HPLC) and gas chromatography (GC).
作用机制
2-MPA works by binding to certain receptor sites in the body, causing a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
2-MPA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids. Additionally, 2-MPA has been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of certain receptors, such as the serotonin receptor (5-HT1A).
实验室实验的优点和局限性
2-MPA has a number of advantages for lab experiments. It is a relatively inexpensive compound, and is readily available from a variety of suppliers. Additionally, it is a relatively simple compound to synthesize, and its synthesis can be achieved in a relatively short amount of time. Furthermore, it is a versatile compound that can be used in a variety of applications.
However, there are also some limitations to using 2-MPA in lab experiments. It is relatively unstable, and can degrade over time if not stored properly. Additionally, it is relatively insoluble in water, which can make it difficult to use in aqueous solutions.
未来方向
The future of 2-MPA is promising, with a number of potential applications in drug discovery, biochemical and physiological studies, and analytical methods. It has already been used in the synthesis of various compounds, including anti-cancer drugs, antifungal agents, and anti-inflammatory agents. Additionally, it has potential applications in the development of analytical methods, such as high performance liquid chromatography (HPLC) and gas chromatography (GC). Additionally, it may have potential applications in the development of new drugs, as well as in the development of new therapeutic strategies for a variety of diseases. Finally, it may also have potential applications in the development of new analytical methods for the detection of various compounds.
合成方法
2-MPA can be synthesized using a number of different methods, including the reaction of 3-methylphenylacetic acid with oxalyl chloride in the presence of triethylamine, followed by the addition of 2,2,2-trifluoroethyl chloride. This reaction yields the desired product in good yield and purity. Other methods of synthesis include the reaction of 3-methylphenylacetic acid with oxalyl chloride in the presence of triethylamine, followed by the addition of 2,2,2-trifluoroethyl bromide.
属性
IUPAC Name |
2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c1-12-3-2-4-13(9-12)10-15(21)20(11-16(17,18)19)14-5-7-22-8-6-14/h2-4,9,14H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAPJNQSHXPCPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(CC(F)(F)F)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6505114.png)
![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B6505121.png)
![methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate](/img/structure/B6505140.png)
![1-(3,4-dimethylphenyl)-4-{3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl}pyrrolidin-2-one](/img/structure/B6505146.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride](/img/structure/B6505150.png)





![6-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B6505203.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6505206.png)